2-戊基丙烷-1,3-二醇

概述

描述

Synthesis Analysis

While specific synthesis methods for 2-Pentylpropane-1,3-diol are not readily available, a general principle for effectively synthesizing structurally diverse diols has been proposed. This involves expanding amino acid metabolism and combining oxidative and reductive formations of hydroxyl groups from amino acids2.Molecular Structure Analysis

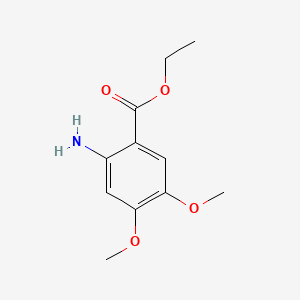

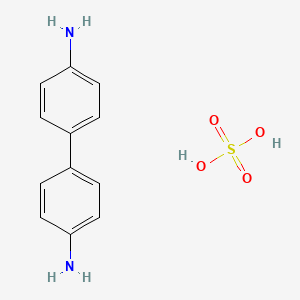

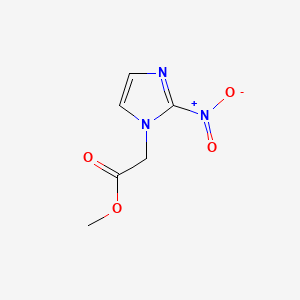

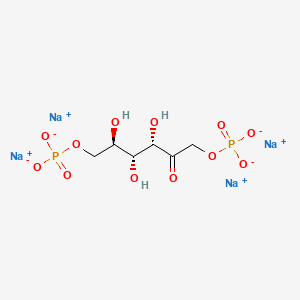

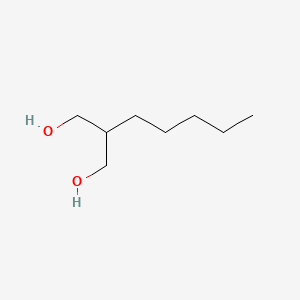

The molecular structure of 2-Pentylpropane-1,3-diol consists of eight carbon atoms, eighteen hydrogen atoms, and two oxygen atoms1. The InChI code for this compound is InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H31.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Pentylpropane-1,3-diol are not readily available. However, research has shown that PdAu/C catalysts can be used in the electrocatalytic oxidation of propane-1,3-diol3.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pentylpropane-1,3-diol include a molecular weight of 146.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 61.科学研究应用

Use in Bioprocessing and Cell Culture

- Scientific Field : Biotechnology

- Application Summary : 2-Pentylpropane-1,3-diol may be used in bioprocessing, cell culture, and gene therapy . It could potentially be used as a solvent or carrier molecule in these processes.

Use in Pharmaceutical, Cosmetic, and Personal Care Industries

- Scientific Field : Pharmaceutical and Cosmetic Science

- Application Summary : 2-Pentylpropane-1,3-diol can be used as a solvent, preservative, and antibacterial agent in the pharmaceutical, cosmetic, and personal care industries.

- Methods of Application : This compound can be incorporated into various products during their manufacturing process. It might be used to dissolve other ingredients, to preserve the product and extend its shelf life, or to prevent the growth of bacteria.

- Results or Outcomes : The use of 2-Pentylpropane-1,3-diol can improve the stability and effectiveness of the products in which it is used.

Use in the Preparation of Inks, Coatings, and Adhesives

- Scientific Field : Material Science

- Application Summary : Due to its excellent solubility properties, 2-Pentylpropane-1,3-diol is used in the preparation of inks, coatings, and adhesives.

- Methods of Application : This compound can be mixed with other ingredients to form the desired product. Its role is to act as a solvent or carrier molecule, helping to distribute the active ingredients evenly throughout the product.

- Results or Outcomes : The use of 2-Pentylpropane-1,3-diol can enhance the performance of inks, coatings, and adhesives, improving their consistency and durability.

Use in Molecular Simulations

- Scientific Field : Computational Chemistry

- Application Summary : 2-Pentylpropane-1,3-diol can be used in molecular simulations . These simulations can help researchers understand the properties and behavior of this compound at the molecular level.

- Methods of Application : This compound can be modeled using various software programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .

- Results or Outcomes : The outcomes of these simulations can provide valuable insights into the properties and behavior of 2-Pentylpropane-1,3-diol, which can inform its use in other applications .

Use in Chemical Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : 2-Pentylpropane-1,3-diol can be used as a starting material or intermediate in the synthesis of other organic compounds .

- Methods of Application : This compound can be reacted with various reagents under suitable conditions to form new compounds . The exact methods of application would depend on the specific synthesis being carried out .

- Results or Outcomes : The outcomes of these syntheses can include a wide range of organic compounds with diverse properties and potential applications .

Use in Material Science

- Scientific Field : Material Science

- Application Summary : Due to its properties, 2-Pentylpropane-1,3-diol can be used in the development of new materials .

- Methods of Application : This compound can be incorporated into various materials during their synthesis or fabrication . Its role could be to modify the properties of the material, such as its solubility, stability, or reactivity .

- Results or Outcomes : The use of 2-Pentylpropane-1,3-diol can result in materials with improved or novel properties, which could have a wide range of potential applications .

安全和危害

While specific safety and hazard information for 2-Pentylpropane-1,3-diol is not readily available, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds and to avoid contact with skin and eyes5.

未来方向

The future directions in the study of diols like 2-Pentylpropane-1,3-diol could involve the development of new biological routes for either existing microbial diols or even completely new diols, including unnatural pathways for the use of one-carbon resources such as CO2, formic acid, formaldehyde, and methanol2.

属性

IUPAC Name |

2-pentylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYUFGNCUXTFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948353 | |

| Record name | 2-Pentylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentylpropane-1,3-diol | |

CAS RN |

25462-23-1 | |

| Record name | 2-Pentyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。